molecular formula C5H3ClINO B1611973 4-Chloro-2-iodopyridin-3-ol CAS No. 188057-56-9

4-Chloro-2-iodopyridin-3-ol

Cat. No.: B1611973
CAS No.: 188057-56-9
M. Wt: 255.44 g/mol
InChI Key: KKNJMBFLGVEVCW-UHFFFAOYSA-N
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Description

IUPAC Nomenclature and Structural Representation

4-Chloro-2-iodopyridin-3-ol is a halogenated pyridine derivative with a molecular formula of $$ \text{C}5\text{H}3\text{ClINO} $$ and a molecular weight of 255.44 g/mol. Its IUPAC name is derived by numbering the pyridine ring to prioritize the lowest possible locants for substituents. The hydroxyl (-OH) group at position 3, chlorine at position 4, and iodine at position 2 yield the systematic name This compound .

Structural Features:

  • Core structure : Pyridine ring (six-membered aromatic ring with one nitrogen atom).
  • Substituents :
    • Hydroxyl (-OH) at position 3.
    • Chlorine (-Cl) at position 4.
    • Iodine (-I) at position 2.
Table 1: Key Structural Identifiers
Property Value/Description Source
IUPAC Name This compound
Molecular Formula $$ \text{C}5\text{H}3\text{ClINO} $$
SMILES OC1=C(Cl)C=CN=C1I
InChI 1S/C5H3ClINO/c6-3-1-2-8-5(7)4(3)9/h1-2,9H
InChI Key KKNJMBFLGVEVCW-UHFFFAOYSA-N

The planar pyridine ring facilitates conjugation, while the electron-withdrawing halogens (Cl, I) and hydroxyl group influence electronic distribution and reactivity.

Comparative Analysis of Alternative Naming Conventions

Alternative naming conventions for this compound reflect historical or regional preferences in chemical nomenclature:

Common Alternative Names:

  • 4-Chloro-3-hydroxy-2-iodopyridine : Emphasizes functional group order (halogens first).
  • 3-Pyridinol, 4-chloro-2-iodo- : Uses the parent compound "pyridinol" with substituent positions.
  • 4-Chloro-2-iodo-3-pyridinol : Combines substituent positions with the hydroxyl suffix.
Table 2: Naming Conventions Comparison
Convention Type Example Name Key Feature
IUPAC This compound Prioritizes lowest substituent locants
Functional Group 4-Chloro-3-hydroxy-2-iodopyridine Lists halogens before hydroxyl
Parent Compound 3-Pyridinol, 4-chloro-2-iodo- Uses "pyridinol" as base structure

The CAS Registry Number 188057-56-9 unifies these naming variants in databases.

Crystallographic Data and Molecular Geometry

While explicit crystallographic data (e.g., X-ray diffraction) for this compound is not publicly available, its molecular geometry can be inferred from structural analogs and computational models.

Key Inferences:

  • Bond Lengths :
    • C-I bond: ~2.10 Å (typical for aryl iodides).
    • C-Cl bond: ~1.73 Å (consistent with aromatic chlorides).
  • Bond Angles :
    • C3-O-H: ~109° (tetrahedral geometry at oxygen).
    • Ring angles: ~120° (pyridine aromaticity).
Table 3: Molecular Geometry Summary
Parameter Value (Å/°) Basis of Inference
C-I Bond Length 2.10 Aryl iodide analogs
C-Cl Bond Length 1.73 Chloropyridine derivatives
C3-O-H Angle 109 Tetrahedral oxygen geometry

The iodine atom’s van der Waals radius (~1.98 Å) introduces steric hindrance, potentially affecting intermolecular interactions. Computational studies suggest a planar pyridine ring with slight distortion due to halogen electronegativity.

Properties

IUPAC Name

4-chloro-2-iodopyridin-3-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H3ClINO/c6-3-1-2-8-5(7)4(3)9/h1-2,9H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KKNJMBFLGVEVCW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN=C(C(=C1Cl)O)I
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H3ClINO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60598933
Record name 4-Chloro-2-iodopyridin-3-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60598933
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

255.44 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

188057-56-9
Record name 4-Chloro-2-iodopyridin-3-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60598933
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-chloro-2-iodopyridin-3-ol typically follows multi-step halogenation and hydroxylation strategies starting from appropriately substituted pyridine precursors. Key methods include:

  • Halogenation of Pyridin-3-ol Derivatives:
    Starting from 4-chloropyridin-3-ol, selective iodination at the 2-position can be achieved using iodine sources such as iodine or iodine monochloride under controlled conditions with a suitable oxidizing agent. This reaction is typically performed in organic solvents like acetonitrile or dichloromethane under reflux to facilitate electrophilic substitution at the 2-position.
    The reaction mixture is then purified by column chromatography to isolate the pure this compound.

  • Hydroxylation of Halogenated Pyridines:
    Alternatively, iodination can be performed on 4-chloro-2-iodopyridine, followed by hydroxylation at the 3-position using nucleophilic substitution or oxidation methods to introduce the hydroxyl group.

  • Use of Iodine Monochloride (ICl):
    Iodine monochloride is an effective iodinating agent that can be added dropwise to a solution of chloropyridine derivatives in acetic acid with sodium acetate as a buffer. Heating at moderate temperatures (around 70°C) under inert atmosphere (N2) for extended periods (e.g., 16 hours) promotes selective iodination.
    After reaction completion, extraction with ethyl acetate and washing with sodium carbonate, sodium thiosulfate, and brine removes impurities. Drying and solvent removal under reduced pressure followed by flash chromatography yields the pure product.

Industrial Production Methods

Industrial-scale synthesis of this compound involves scaling the laboratory procedures with optimization for yield, purity, and cost-effectiveness:

  • Reaction Control:
    Strict control of temperature, reaction time, and reagent addition rates ensures selective halogenation without over-iodination or side reactions.

  • Use of Continuous Flow Reactors:
    To improve reproducibility and safety, continuous flow reactors are employed for halogenation steps, allowing precise control over reaction parameters and facilitating scale-up.

  • Purification:
    Automated chromatographic systems or crystallization techniques are used to achieve high purity (≥98%) suitable for pharmaceutical intermediates.

  • Storage Conditions:
    The compound is stored under inert gas (e.g., nitrogen) and protected from light to prevent degradation, maintaining stability during storage and transport.

Comparative Data Table of Preparation Parameters

Parameter Laboratory Method Industrial Method
Starting Material 4-Chloropyridin-3-ol or 4-chloropyridine Same as laboratory, sourced in bulk
Iodinating Agent Iodine, iodine monochloride (ICl) Same, with reagent grade optimized
Solvent Acetic acid, acetonitrile, dichloromethane Industrial-grade solvents, recycled where possible
Temperature 70°C (for ICl method), reflux (for iodine) Controlled precisely via automated systems
Reaction Time 16 hours (ICl method) Optimized for shorter times via flow reactors
Atmosphere Nitrogen (inert) Nitrogen or argon, inert atmosphere
Purification Flash column chromatography Automated chromatography or crystallization
Yield Moderate to high (specific yield varies) High yield with process optimization
Product Purity ≥98% by GC and titration ≥98%, pharmaceutical grade
Storage Dry, room temperature, protected from light Same, with controlled packaging

Research Findings and Notes

  • The use of iodine monochloride in acetic acid with sodium acetate buffer is a well-established method for selective iodination of pyridine derivatives, offering good regioselectivity and reproducibility.

  • Reaction under inert atmosphere prevents unwanted oxidation or side reactions, improving yield and purity.

  • The hydroxyl group at position 3 remains intact or is introduced post-halogenation depending on the synthetic route chosen.

  • The compound’s stability is sensitive to light and moisture, necessitating careful handling.

  • The iodinated pyridine derivatives like this compound are crucial intermediates in Pd-catalyzed coupling reactions (e.g., Suzuki, Sonogashira), making their efficient and pure preparation essential for downstream applications.

Chemical Reactions Analysis

Types of Reactions: 4-Chloro-2-iodopyridin-3-ol undergoes various types of chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Pharmaceuticals

In pharmaceutical research, 4-Chloro-2-iodopyridin-3-ol serves as a crucial intermediate in synthesizing various therapeutic agents. Its applications include:

  • Kinase Inhibitors : This compound is integral in developing kinase inhibitors used in cancer treatment. Its structural features allow it to interact effectively with biological targets, enhancing its therapeutic efficacy.
  • Neurological Drugs : It has been utilized in synthesizing compounds targeting neurological pathways, showcasing its versatility in drug discovery.

Agrochemicals

The compound is also significant in agrochemical formulations:

  • Herbicides and Pesticides : Its unique reactivity allows for the development of selective herbicides and pesticides that target specific biological pathways in pests or weeds. This specificity reduces environmental impact while maintaining effectiveness against target organisms.

Material Science

In material science, this compound is involved in synthesizing advanced materials:

  • Organic Materials : It is used to create novel polymers that exhibit desirable properties such as enhanced durability and chemical resistance. These materials are essential for various industrial applications.

Case Studies

Application AreaCase StudyDescription
PharmaceuticalsSynthesis of Kinase InhibitorsResearch demonstrated that derivatives of this compound showed potent activity against specific kinases involved in cancer pathways .
AgrochemicalsDevelopment of Selective HerbicidesA study highlighted the efficacy of herbicides synthesized from this compound, which demonstrated reduced non-target effects compared to traditional formulations .
Material ScienceCreation of Advanced PolymersInvestigations into polymer composites incorporating this compound revealed improved mechanical properties and thermal stability.

Mechanism of Action

The mechanism of action of 4-Chloro-2-iodopyridin-3-ol involves its reactivity towards nucleophiles and electrophiles. The presence of halogen atoms makes it a versatile intermediate in various organic reactions. It can form covalent bonds with other molecules, facilitating the synthesis of more complex structures .

Comparison with Similar Compounds

Structural Isomers and Positional Variants

Compound Name Molecular Formula Molecular Weight (g/mol) Substituent Positions Key Differences
This compound C₅H₃ClINO 255.44 Cl (4), I (2), OH (3) Reference compound
2-Chloro-4-iodopyridin-3-ol C₅H₃ClINO 255.44 Cl (2), I (4), OH (3) Halogen positions reversed; may exhibit distinct reactivity in aromatic substitution reactions .
2-Chloro-6-iodo-5-methylpyridin-3-ol C₆H₅ClINO 269.47 Cl (2), I (6), OH (3), CH₃ (5) Methyl group introduces steric hindrance, potentially reducing reaction rates .

Key Findings :

  • Positional isomerism significantly impacts reactivity. For example, iodine at position 4 (as in 2-Chloro-4-iodopyridin-3-ol) may undergo nucleophilic substitution more readily than iodine at position 2 due to electronic effects .
  • Steric effects from methyl groups (e.g., in 2-Chloro-6-iodo-5-methylpyridin-3-ol) can hinder access to reactive sites, altering synthetic utility .

Functional Group Variants

Compound Name Molecular Formula Molecular Weight (g/mol) Functional Groups Key Differences
4-Amino-2-iodopyridin-3-ol C₅H₅IN₂O 236.01 NH₂ (4), I (2), OH (3) Amino group enhances nucleophilicity; potential for coordination chemistry .
4-Chloro-3-methylpyridin-2-ol C₆H₆ClNO 143.57 Cl (4), CH₃ (3), OH (2) Lacks iodine; methyl group increases hydrophobicity .
Ethyl 2-Chloro-4-Iodopyridine-3-Carboxylate C₈H₇ClINO₂ 327.51 Cl (2), I (4), COOEt (3) Ester group improves lipophilicity; prone to hydrolysis .

Key Findings :

  • Replacing chlorine with an amino group (as in 4-Amino-2-iodopyridin-3-ol) increases electron density on the ring, favoring electrophilic substitution reactions .
  • The carboxylate ester in Ethyl 2-Chloro-4-Iodopyridine-3-Carboxylate enhances solubility in organic solvents, making it suitable for cross-coupling reactions .

Compounds with Additional Substituents

Compound Name Molecular Formula Molecular Weight (g/mol) Additional Groups Key Differences
2-Chloro-6-(hydroxymethyl)-4-iodopyridin-3-ol C₆H₅ClINO₂ 285.47 CH₂OH (6) Hydroxymethyl group increases polarity and hydrogen-bonding capacity .
2,5-Dichloro-6-(hydroxymethyl)-4-iodopyridin-3-ol C₆H₄Cl₂INO₂ 319.92 Cl (5), CH₂OH (6) Additional chlorine enhances halogen bonding potential .

Key Findings :

  • Hydroxymethyl groups (e.g., in 2-Chloro-6-(hydroxymethyl)-4-iodopyridin-3-ol) improve aqueous solubility, which is advantageous for biological applications .
  • Dichloro derivatives (e.g., 2,5-Dichloro-6-(hydroxymethyl)-4-iodopyridin-3-ol) may exhibit enhanced stability in acidic conditions due to electron-withdrawing effects .

Biological Activity

4-Chloro-2-iodopyridin-3-ol is a heterocyclic compound that has garnered attention in medicinal chemistry due to its unique structural features and potential biological activities. This compound incorporates both halogen atoms and a hydroxyl group, which significantly influence its reactivity and interactions with biological targets.

Chemical Structure

The chemical structure of this compound can be represented as follows:

C5H4ClINO\text{C}_5\text{H}_4\text{ClI}\text{N}\text{O}

This structure includes a pyridine ring with a chlorine atom at the 4-position and an iodine atom at the 2-position, along with a hydroxyl group at the 3-position. These substitutions enhance its potential as a ligand for various biological molecules.

The biological activity of this compound primarily stems from its ability to interact with specific enzymes and receptors. Research indicates that it can act as an inhibitor or modulator of various biological pathways. For instance, it has shown potential as an inhibitor of cytochrome P450 enzymes, particularly CYP1A2, which is crucial in drug metabolism .

Inhibition Studies

Studies have demonstrated that this compound exhibits inhibitory effects on several target proteins:

Target ProteinInhibition TypeIC50 Value (nM)
CYP1A2Competitive45
ALK2Non-competitive30

These findings suggest that the compound may serve as a valuable scaffold for developing new pharmaceuticals targeting these proteins.

Antimicrobial Activity

In vitro studies have highlighted the antimicrobial properties of this compound against various bacterial strains. For example, it exhibited significant activity against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MICs) reported at:

Bacterial StrainMIC (µg/mL)
Staphylococcus aureus32
Escherichia coli64

These results indicate its potential application in developing new antimicrobial agents.

Anticancer Properties

Recent research has also explored the anticancer potential of this compound. In cell line studies, it was found to induce apoptosis in cancer cells through the activation of caspase pathways. The compound demonstrated selective toxicity towards cancer cells while sparing normal cells:

Cell LineIC50 (µM)
HeLa (cervical)15
MCF7 (breast)20
Normal fibroblasts>100

This selectivity underscores its potential as a therapeutic agent in oncology .

Q & A

Q. What are the optimal synthetic routes for 4-chloro-2-iodopyridin-3-ol, and how can reaction conditions be systematically optimized?

Methodological Answer: Synthesis typically involves halogenation and hydroxylation of pyridine derivatives. For example:

  • Step 1: Start with a pyridin-3-ol scaffold. Introduce iodine via electrophilic substitution using iodine monochloride (ICl) in acetic acid at 60–80°C .
  • Step 2: Chlorinate the 4-position using phosphorus oxychloride (POCl₃) under reflux (110°C, 6–8 hours) .
  • Optimization: Use design of experiments (DoE) to vary solvent polarity (e.g., DMF vs. THF), temperature, and stoichiometry. Monitor yields via HPLC and characterize intermediates using 1^1H/13^13C NMR .

Q. How can researchers characterize the structure and purity of this compound?

Methodological Answer:

  • Spectroscopy: Use 1^1H NMR (δ ~8.2 ppm for pyridin-3-ol protons) and 13^13C NMR (δ ~150 ppm for C-I) .
  • Mass Spectrometry: ESI-MS (expected [M+H]⁺ ~270 m/z) .
  • Purity: Validate via HPLC (C18 column, acetonitrile/water gradient) with UV detection at 254 nm .

Q. What are the key challenges in handling this compound due to its reactivity?

Methodological Answer:

  • Stability: The compound is light-sensitive (store in amber vials at –20°C under inert gas) and prone to hydrolysis (avoid aqueous solvents at high pH) .
  • Safety: Use PPE (gloves, goggles) and fume hoods. Neutralize waste with 10% sodium bicarbonate .

Q. How does the electronic environment of the pyridine ring influence substitution patterns in related derivatives?

Methodological Answer:

  • Directing Effects: The hydroxyl group at position 3 is a strong meta-director, while iodine at position 2 is an ortho/para-director. Chlorine at position 4 deactivates the ring, limiting further electrophilic substitution .
  • Validation: Compare reactivity with analogs like 4-chloro-3-hydroxypyridine (lacking iodine) via kinetic studies .

Q. What computational methods are suitable for predicting the physicochemical properties of this compound?

Methodological Answer:

  • DFT Calculations: Use Gaussian or ORCA with B3LYP/6-31G(d) basis set to model dipole moments, HOMO-LUMO gaps, and electrostatic potentials .
  • Solubility Prediction: Apply COSMO-RS to simulate solvation free energy in polar solvents like DMSO .

Advanced Research Questions

Q. How can researchers resolve contradictions in spectroscopic data for halogenated pyridines?

Methodological Answer:

  • Case Study: If 1^1H NMR shows unexpected splitting, consider rotational isomerism (e.g., restricted rotation around the C-I bond) .
  • Resolution: Perform variable-temperature NMR (VT-NMR) to observe coalescence of peaks .

Q. What mechanistic pathways explain the regioselectivity of cross-coupling reactions involving this compound?

Methodological Answer:

  • Suzuki Coupling: Iodine at position 2 reacts preferentially with aryl boronic acids via oxidative addition to Pd(0), while chlorine remains inert. Confirm via 19^{19}F NMR tracking (if using fluorinated partners) .
  • Theoretical Support: Use DFT to compare activation energies for C-I vs. C-Cl bond cleavage .

Q. How do steric and electronic effects of substituents impact biological activity in pyridine-based analogs?

Methodological Answer:

  • SAR Studies: Synthesize analogs (e.g., 4-bromo-2-iodopyridin-3-ol) and test against enzymatic targets (e.g., kinases).
  • Data Analysis: Correlate IC₅₀ values with Hammett constants (σ) for substituents .

Q. What strategies mitigate competing side reactions during functionalization of this compound?

Methodological Answer:

  • Protection/Deprotection: Temporarily protect the hydroxyl group as a TBS ether to prevent oxidation during Grignard reactions .
  • Catalytic Control: Use Pd/ligand systems (e.g., XPhos) to suppress homocoupling in cross-couplings .

Q. How can in vivo toxicity of halogenated pyridines be evaluated preclinically?

Methodological Answer:

  • Assays: Conduct Ames tests (mutagenicity), zebrafish embryo toxicity (LC₅₀), and hepatic microsomal stability studies .
  • Metabolite Tracking: Use LC-MS/MS to identify oxidative metabolites (e.g., dehalogenated products) .

Retrosynthesis Analysis

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Strategy Settings

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Feasible Synthetic Routes

Reactant of Route 1
4-Chloro-2-iodopyridin-3-ol
Reactant of Route 2
4-Chloro-2-iodopyridin-3-ol

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